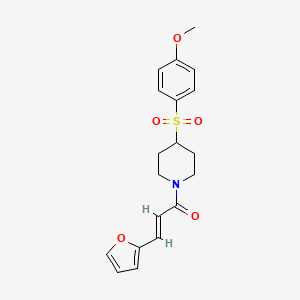

(E)-3-(furan-2-yl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)prop-2-en-1-one

Description

This compound features an (E)-configured α,β-unsaturated ketone (prop-2-en-1-one) core, substituted with a furan-2-yl group at the β-position and a 4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl moiety at the α-position. Its molecular formula is C₂₃H₂₃NO₅S, with a molecular weight of 433.50 g/mol .

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-1-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5S/c1-24-15-4-7-17(8-5-15)26(22,23)18-10-12-20(13-11-18)19(21)9-6-16-3-2-14-25-16/h2-9,14,18H,10-13H2,1H3/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHZXGUKSJSQFHY-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(furan-2-yl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)prop-2-en-1-one, a compound featuring a furan ring and a sulfonamide moiety, has garnered attention for its diverse biological activities. This article explores the compound's pharmacological profile, including its antibacterial, anti-inflammatory, and enzyme inhibitory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C₂₁H₂₃N₃O₃S

- Molecular Weight : 413.49 g/mol

- Chemical Structure : Chemical Structure

1. Antibacterial Activity

Numerous studies have demonstrated the antibacterial efficacy of this compound against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against selected pathogens:

The compound exhibited moderate to strong activity against Gram-positive bacteria, particularly Staphylococcus aureus, with an MIC of 25 µg/mL, indicating potential as a therapeutic agent in treating bacterial infections.

2. Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes associated with various diseases:

-

Acetylcholinesterase Inhibition : The compound demonstrated significant inhibitory activity against acetylcholinesterase, which is crucial for the treatment of Alzheimer's disease.

Compound IC50 (µM) (E)-3-(furan-2-yl)... 3.12

This IC50 value indicates that the compound is more effective than some existing AChE inhibitors .

3. Anti-inflammatory Properties

Research has indicated that compounds with similar structures often exhibit anti-inflammatory effects. While specific data on this compound's anti-inflammatory activity is limited, related studies suggest that sulfonamide derivatives typically possess such properties due to their ability to inhibit pro-inflammatory cytokines.

Study on Antibacterial Activity

In a recent study, a series of piperidine derivatives were synthesized and tested for their antibacterial properties. Among these, compounds similar to (E)-3-(furan-2-yl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)prop-2-en-1-one showed promising results against Salmonella typhi and Bacillus subtilis, with some derivatives achieving MIC values as low as 20 µg/mL .

Study on Enzyme Inhibition

A comprehensive evaluation of enzyme inhibition revealed that several synthesized compounds, including those with a piperidine core, exhibited strong urease inhibition. This suggests potential applications in managing conditions like kidney stones . The IC50 values for urease inhibition ranged from 1.13 to 6.28 µM across various derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to (E)-3-(furan-2-yl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)prop-2-en-1-one exhibit significant antimicrobial activity. A study highlighted the effectiveness of furan derivatives against various bacterial strains, suggesting that modifications in their structure can enhance their potency .

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibition properties, particularly against mushroom tyrosinase, an enzyme involved in melanin production. Derivatives of furan-based compounds have shown promising inhibitory effects, with specific structural modifications leading to increased activity. For instance, certain substitutions can lower the IC50 values significantly compared to standard inhibitors like kojic acid .

Anticancer Activity

Emerging studies suggest that compounds containing furan and piperidine moieties may possess anticancer properties. Investigations into their mechanism of action reveal potential pathways involving apoptosis induction in cancer cells, making them candidates for further development in oncology .

Applications in Drug Development

Given its biological activities, (E)-3-(furan-2-yl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)prop-2-en-1-one is being explored for various therapeutic applications:

Antimicrobial Agents

Due to its antimicrobial properties, this compound could be developed into new antibiotics or antifungal agents to combat resistant strains of bacteria and fungi.

Skin Lightening Agents

The tyrosinase inhibitory activity positions this compound as a potential candidate for skin lightening formulations in cosmetic products aimed at reducing hyperpigmentation.

Anticancer Drugs

The anticancer potential suggests that this compound could be further investigated as a lead molecule for developing new cancer therapies.

Case Studies

Several case studies have documented the efficacy of similar compounds:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitutions on the Aromatic Rings

Methoxyphenyl vs. Sulfonylpiperidine

- (E)-3-(4-Methoxyphenyl)-1-(4-(piperidin-1-yl)phenyl)prop-2-en-1-one (): Replaces the sulfonylpiperidine with a simpler piperidinylphenyl group. Lacks the electron-withdrawing sulfonyl group, leading to reduced polarity and altered binding interactions.

Fluorophenyl Derivatives

Variations in the Enone Core

Nitrofuran Derivatives

- (E)-1-(4-(Methylsulfonyl)phenyl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one (): Incorporates a nitro group on the furan ring, enhancing antifungal activity (IC₅₀ = 1.2 µM against Candida albicans).

Dimethylaminophenyl Substituents

- (E)-3-(4-(Dimethylamino)phenyl)-1-(furan-2-yl)prop-2-en-1-one (): The dimethylamino group is electron-donating, increasing the enone’s electron density. This contrasts with the sulfonylpiperidine group in the target compound, which may reduce nucleophilic attack susceptibility .

Physicochemical and Pharmacokinetic Properties

- Nitrofuran derivatives exhibit higher logP values, favoring lipid-rich environments.

Bioactivity and Target Profiling

Antifungal Activity

- However, the absence of a nitro group may reduce oxidative stress induction in fungal cells, a mechanism critical for nitrofuran bioactivity .

Proteomic Interaction Signatures

- Computational models () predict that the sulfonylpiperidine group interacts with kinase and protease targets, distinct from simpler analogs. For example, the CANDO platform () links sulfonyl groups to inhibition of tyrosine kinases (e.g., EGFR), while furan-containing analogs target cytochrome P450 enzymes .

Computational Insights

- Tanimoto Coefficients : The target compound shares ~70% similarity with (E)-3-(4-methoxyphenyl) analogs (). Lower similarity (~45%) with nitrofuran derivatives highlights divergent pharmacophores .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.